

DBPR116: A Technical Guide to a Novel Mu-Opioid Receptor Modulator

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR116 is a novel, peripherally administered prodrug of BPRMU191, which acts as an antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).[1][2][3][4][5][6][7] This unique mechanism of action allows it to convert MOR antagonists, such as naltrexone, into G protein-biased agonists, leading to potent analgesic effects with a significantly improved side-effect profile compared to traditional opioids like morphine.[2][3][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **DBPR116**.

Chemical Structure and Properties

DBPR116 is chemically designated as an ester prodrug of BPRMU191. The active moiety, BPRMU191, has the IUPAC name 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid.

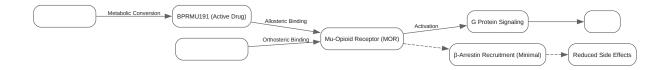
Physicochemical and Pharmacological Properties



Property	Value	Source
Chemical Formula	C17H13FNO3S (BPRMU191)	N/A
Molecular Weight	330.36 g/mol (BPRMU191)	N/A
Physical State	Crystalline solid	[2][3][6]
Mechanism of Action	Antagonist-to-agonist allosteric modulator of the mu-opioid receptor	[2][3][6]
Target	Mu-opioid receptor (MOR)	[2][3][6]
ED50 (in combination with 1 mg/kg naltrexone, i.v. in mouse acute thermal pain model)	< 10 mg/kg	[2][3][6]
Maximum Tolerated Dose (MTD) in rodents	> 40 mg/kg	[2][3][6]

Mechanism of Action: A Signaling Pathway

DBPR116, after conversion to its active form BPRMU191, modulates the mu-opioid receptor (MOR) in a unique way. In the presence of an antagonist like naltrexone, BPRMU191 binds to an allosteric site on the MOR. This binding event induces a conformational change in the receptor, converting the antagonist into a G protein-biased agonist. This leads to the activation of downstream G protein signaling pathways, resulting in analgesia, while minimizing the recruitment of β -arrestin, which is associated with many of the adverse effects of traditional opioids.



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Caption: Signaling pathway of DBPR116/BPRMU191 at the mu-opioid receptor.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Synthesis of DBPR116

The synthesis of **DBPR116** is detailed in the supplementary information of the 2024 Journal of Medicinal Chemistry article by Lin et al.[1] The general scheme involves the esterification of the carboxylic acid group of BPRMU191.



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Caption: General workflow for the synthesis of **DBPR116** from BPRMU191.

In Vivo Analgesia Assessment: Tail-Flick Test

The tail-flick test is used to measure the analgesic effect of **DBPR116** on thermal pain.[3]

Protocol:

- Animals: Male ICR mice are typically used.
- Acclimation: Mice are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.[8][9]
- Apparatus: A tail-flick analgesia meter is used, which applies a radiant heat source to the tail.
 [8][10][11]
- Procedure:
 - The mouse is gently restrained, and its tail is placed in the groove of the apparatus.[8][10]
 [11][12]



- The heat source is activated, and the latency to a rapid flick of the tail is recorded.[8][9][10]
 [11][12]
- A cut-off time (e.g., 10-18 seconds) is set to prevent tissue damage.[8][9]
- Dosing: **DBPR116** is administered intravenously (i.v.) in combination with naltrexone.
- Data Analysis: The latency to tail-flick is measured at various time points after drug administration and compared to a vehicle control group.

In Vivo Analgesia Assessment: Von Frey Test

The von Frey test is employed to assess mechanical allodynia, a type of pain caused by a stimulus that does not normally provoke pain.[3]

Protocol:

- Animals: Male ICR mice are commonly used.
- Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 60 minutes.[13][14]
- Apparatus: A set of calibrated von Frey filaments of increasing stiffness is used.[13][15]
- Procedure:
 - The filaments are applied to the plantar surface of the hind paw from below the mesh floor. [13][14][15]
 - The filament is pressed until it bends, and the response (paw withdrawal, flinching, or licking) is noted.[13][14]
 - The 50% paw withdrawal threshold is determined using the up-down method.[16]
- Dosing: **DBPR116** is administered in combination with naltrexone.
- Data Analysis: The paw withdrawal threshold is measured before and after drug administration and compared between treated and control groups.



Assessment of Psychological Dependence: Conditioned Place Preference (CPP)

The CPP paradigm is utilized to evaluate the rewarding or aversive properties of a drug, providing an indication of its potential for psychological dependence.

Protocol:

- Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
 [17]
- · Phases:
 - Pre-conditioning (Habituation): On the first day, mice are allowed to freely explore both chambers to determine any initial preference.[17][18][19][20]
 - Conditioning: Over several days, mice receive injections of the drug
 (DBPR116/naltrexone) and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.[17][18][19][20]
 - Post-conditioning (Preference Test): On the final day, mice are allowed to freely explore both chambers in a drug-free state, and the time spent in each chamber is recorded.[17] [18][19][20]
- Data Analysis: An increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.

Conclusion

DBPR116 represents a promising new approach to pain management. Its unique mechanism of action as a prodrug of a mu-opioid receptor antagonist-to-agonist allosteric modulator allows for potent analgesia with a markedly improved safety profile, particularly with regard to the side effects that plague traditional opioid therapies. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds.



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